Manganese(II) formate

CAS No.: 3251-96-5

Cat. No.: VC3789387

Molecular Formula: CH2MnO2

Molecular Weight: 100.963 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3251-96-5 |

|---|---|

| Molecular Formula | CH2MnO2 |

| Molecular Weight | 100.963 g/mol |

| IUPAC Name | formic acid;manganese |

| Standard InChI | InChI=1S/CH2O2.Mn/c2-1-3;/h1H,(H,2,3); |

| Standard InChI Key | HYFPVPNWNRFTMP-UHFFFAOYSA-N |

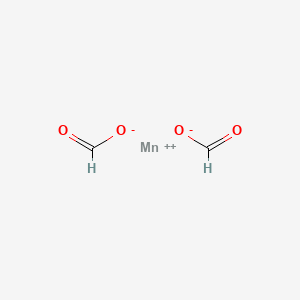

| SMILES | C(=O)[O-].C(=O)[O-].[Mn+2] |

| Canonical SMILES | C(=O)O.[Mn] |

Introduction

Chemical Identity and Basic Properties

Manganese(II) formate is a coordination compound consisting of manganese(II) cations (Mn²⁺) and formate anions (HCO₂⁻) in a 1:2 ratio. Its molecular formula, , corresponds to a molar mass of 144.972 g/mol . Discrepancies in early literature regarding its formula (e.g., CH₂MnO₂ in some sources ) have been resolved through crystallographic studies confirming the structure .

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 129.5 °C (lit.) | |

| Density | 1.95 g/cm³ | |

| Water Solubility | Highly soluble | |

| Crystal System | Rhombohedral () | |

| Magnetic Ordering | Antiferromagnetic below 3.5 K |

The compound’s solubility in polar solvents like water and tetrahydrofuran (THF) facilitates its use in homogeneous catalysis . Its thermal stability allows for decomposition studies, revealing an activation enthalpy of kcal/mol during dehydration .

Synthesis and Industrial Production

Solvothermal Synthesis

Anhydrous manganese(II) formate is synthesized via solvothermal recrystallization of manganese(II) formate dihydrate () in formic acid at elevated temperatures . This method produces single crystals suitable for X-ray diffraction analysis, revealing a three-dimensional perovskite-like framework with octahedral Mn²⁺ centers bridged by anti-anti formate ligands (Mn–O distance: 2.187 Å) .

Solid-State Dehydration

The dihydrate undergoes topotactic dehydration upon heating, retaining crystallinity despite the loss of water molecules:

This process occurs via a first-order kinetic mechanism, making it industrially viable for large-scale production .

Structural and Magnetic Characteristics

Crystalline Architecture

The anhydrous form adopts a rhombohedral structure () at room temperature, transitioning to monoclinic () at 335 K due to formate ligand rearrangement . Each Mn²⁺ ion coordinates with six oxygen atoms from six distinct formate groups, creating a robust 3D network resistant to structural collapse during phase transitions .

Magnetic Behavior

Magnetic susceptibility measurements reveal antiferromagnetic ordering below 3.5 K, attributed to superexchange interactions between Mn²⁺ ions through the formate bridges . The Néel temperature () of 3.5 K positions it as a model system for studying low-dimensional magnetism in metal-organic frameworks.

| Catalyst | Substrate | Yield (%) | TON | Conditions |

|---|---|---|---|---|

| Mn-2 | KHCO₃ | 95 | 55,000 | 90°C, 60 bar H₂, THF |

| Mn-3 | K₂CO₃ + Glu | 65 | 38,000 | 90°C, 60 bar H₂, H₂O |

Comparative Analysis with Related Compounds

Manganese(II) Acetate vs. Formate

While both salts serve as Mn²⁺ sources, the formate’s smaller anion size enables tighter packing in crystal lattices, enhancing thermal stability (decomposition temperature: 129.5°C vs. 80°C for acetate) .

Iron and Cobalt Analogues

Manganese catalysts outperform iron and cobalt counterparts in bicarbonate hydrogenation, with Fe systems yielding ≤13% formate under identical conditions . This superiority stems from Mn’s optimal Lewis acidity and redox flexibility.

Future Directions and Challenges

Ongoing research focuses on:

-

Nanostructured Forms: Enhancing surface area for improved catalytic activity.

-

Hybrid Materials: Combining with conductive matrices (e.g., graphene) for electrochemical applications.

-

Toxicity Mitigation: Developing coated or encapsulated variants to reduce environmental release.

The compound’s reversible phase transitions and magnetic ordering further position it as a candidate for spin-based electronic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume